AMPK Kinase Pathway Engagement: Comparative Scaffold Activity vs. Indole-Ethyl Analog
The 3-phenyl-2,1-benzoxazole-5-carboxamide scaffold has demonstrated engagement with the AMPK kinase pathway (EC 2.7.11.31). A close structural analog—N-(2-[[2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl)-3-phenyl-2,1-benzoxazole-5-carboxamide—is listed in the BRENDA database as an inhibitor of AMPK kinase in Mus musculus [1]. The target compound, N-cyclopentyl-3-phenyl-2,1-benzoxazole-5-carboxamide, replaces the bulky indole-ethyl-amino-oxoethyl amide substituent with a compact cyclopentyl group, which is predicted to reduce molecular weight (306.36 vs. ~480 g/mol for the indole analog), lower clogP, and potentially improve ligand efficiency metrics. No direct kinase inhibition IC₅₀ data for the target compound were identified in the public domain.
| Evidence Dimension | AMPK kinase (EC 2.7.11.31) inhibition – scaffold-level engagement |
|---|---|
| Target Compound Data | No direct quantitative IC₅₀ available; scaffold confirmed active via close analog |
| Comparator Or Baseline | N-(2-[[2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl)-3-phenyl-2,1-benzoxazole-5-carboxamide: listed as inhibitor of EC 2.7.11.31 (no IC₅₀ publicly available) |
| Quantified Difference | Cyclopentyl vs. indole-ethyl-amino-oxoethyl amide substitution: predicted ΔMW ≈ −170 g/mol; improved ligand efficiency potential |
| Conditions | Enzyme inhibition assay; Mus musculus; BRENDA database entry |
Why This Matters
The cyclopentyl substitution offers a smaller, more lipophilicity-balanced amide moiety compared to the indole-ethyl analog, which may translate to improved physicochemical properties and a distinct selectivity window in kinase panel screens.
- [1] BRENDA Enzyme Database. EC 2.7.11.31 inhibitor entry: N-(2-[[2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl)-3-phenyl-2,1-benzoxazole-5-carboxamide. Available at: https://www.brenda-enzymes.de/ View Source
